![molecular formula C10H11NOS B3037991 2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol CAS No. 688763-30-6](/img/structure/B3037991.png)
2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol
Overview
Description
2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol is a chemical compound with the molecular weight of 229.73 . It is also known as 2-amino-1-(1-benzothiophen-3-yl)ethan-1-ol hydrochloride . This compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol is1S/C10H11NOS.ClH/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10;/h1-4,6,9,12H,5,11H2;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol is a powder that is stored at room temperature . Its molecular weight is 229.73 . The compound’s InChI code is1S/C10H11NOS.ClH/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10;/h1-4,6,9,12H,5,11H2;1H
.
Scientific Research Applications
Research Use Only
This compound is often used for research purposes . It’s a common practice in scientific research to use specific compounds to understand their properties, reactions, and potential applications.
Preparation of Oligothiophene Isothiocyanates
2-Thiopheneethanol, a similar compound, is used in the preparation of oligothiophene isothiocyanates . These are used as fluorescent markers for biopolymers, which are essential in various fields like biochemistry and molecular biology.
Synthesis of Biologically Active Compounds
2-Thiopheneethanol is also used in the preparation of other biologically active compounds . For example, it’s used in the synthesis of the analgesic Sulfentanyl and the antithrombotic Clopidogrel Hydrogen Sulfate.
Direct/Reductive Amination
There’s research on the direct/reductive amination of carbohydrate-based furans and thiophenes with NH3/H2 to obtain amine derivatives . In the presence of NH3/H2, the reaction produces 2-amino-1,2-di(thiophene-2-yl)ethan-1-ol (i.e., alcohol-amine) as the main product .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-amino-1-(1-benzothiophen-2-yl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAUVLAWSVALIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(CN)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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